molecular formula C19H26O3 B083109 Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)- CAS No. 10516-35-5

Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-

Cat. No. B083109
CAS RN: 10516-35-5
M. Wt: 302.4 g/mol
InChI Key: QWOHYQRSCIQCKW-UESMBRTFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-, also known as methoxyestradiol (2-ME), is a metabolite of estradiol. It is a natural compound that has been found to have various biological activities.

Mechanism Of Action

Methoxyestradiol has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). Methoxyestradiol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Biochemical And Physiological Effects

Methoxyestradiol has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. It has been found to regulate gene expression by binding to estrogen receptors and by modulating the activity of transcription factors. Methoxyestradiol has been found to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been found to have effects on the nervous system, including reducing neuroinflammation and improving cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it is a natural compound that can be easily synthesized. Another advantage is that it has been extensively studied and has been found to have various biological activities. However, one limitation of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it can be difficult to determine the optimal concentration to use, as it can have different effects at different concentrations.

Future Directions

There are several future directions for the study of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future studies could investigate the optimal dose and route of administration of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol, as well as its potential interactions with other drugs.

Synthesis Methods

Methoxyestradiol can be synthesized from estradiol by the action of catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on a catechol substrate. Methoxyestradiol can also be synthesized by the action of cytochrome P450 enzymes, which catalyze the hydroxylation of estradiol at the C-2 position, followed by methylation at the C-3 position.

Scientific Research Applications

Methoxyestradiol has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. It has been studied as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Methoxyestradiol has also been found to have neuroprotective effects and has been studied as a potential treatment for traumatic brain injury and stroke.

properties

CAS RN

10516-35-5

Product Name

Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8S,9S,11R,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-11,17-diol

InChI

InChI=1S/C19H26O3/c1-19-10-16(20)18-13-6-4-12(22-2)9-11(13)3-5-14(18)15(19)7-8-17(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19-/m0/s1

InChI Key

QWOHYQRSCIQCKW-UESMBRTFSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC)O

SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O

synonyms

3-Methoxyestra-1,3,5(10)-triene-11α,17β-diol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.